Cas no 921865-66-9 (2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide)

2-(4-Fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic organic compound featuring a fluorophenoxy moiety linked to an indole-derived acetamide core. This structure confers potential bioactivity, particularly in medicinal chemistry, where it may serve as an intermediate or scaffold for targeting specific biological pathways. The presence of the fluorophenoxy group enhances metabolic stability and binding affinity, while the 2-oxoindole moiety contributes to interactions with enzyme active sites or receptors. Its well-defined chemical properties make it suitable for research applications in drug discovery, particularly in the development of kinase inhibitors or modulators of neurodegenerative pathways. The compound's purity and structural specificity ensure reproducibility in experimental settings.
2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide structure
921865-66-9 structure
Product name:2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
CAS No:921865-66-9
MF:C16H13FN2O3
Molecular Weight:300.284427404404
CID:6616388
PubChem ID:18570849

2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 921865-66-9
    • 2-(4-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
    • F2257-0317
    • 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide
    • 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
    • AKOS024632258
    • インチ: 1S/C16H13FN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)
    • InChIKey: AYTFHJHZBDGUTC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC(NC1C=CC2=C(C=1)CC(N2)=O)=O

計算された属性

  • 精确分子量: 300.09102044g/mol
  • 同位素质量: 300.09102044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 424
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • XLogP3: 1.7

2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2257-0317-1mg
2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
921865-66-9 90%+
1mg
$54.0 2023-05-16

2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide 関連文献

2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamideに関する追加情報

Introduction to 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (CAS No. 921865-66-9)

2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. With the CAS number 921865-66-9, this compound has garnered attention due to its structural complexity and potential therapeutic applications. The presence of both fluorine and indole moieties in its molecular framework suggests a unique set of chemical properties that make it a promising candidate for further investigation.

The compound's structure consists of an acetamide group linked to a 4-fluorophenoxyl moiety, which is further connected to a 2-oxo-2,3-dihydro-1H-indol-5-yl group. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a versatile scaffold for drug discovery. The fluorine atom in the 4-fluorophenoxy part is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

In recent years, there has been growing interest in indole derivatives due to their wide range of biological activities. Indole compounds are known for their roles in various physiological processes and have been extensively studied for their potential as therapeutic agents. The specific derivative mentioned here, 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, represents an innovative approach to leveraging the pharmacological potential of indole structures.

The acetamide moiety in the compound's name also highlights its potential as a bioactive molecule. Acetamides are commonly found in pharmaceuticals and are known for their ability to modulate biological pathways. The combination of an indole ring with an acetamide group provides a rich chemical environment that can be exploited for designing molecules with enhanced binding affinity and selectivity.

Recent studies have demonstrated the importance of fluorinated aromatic compounds in drug development. The introduction of fluorine atoms into aromatic rings can lead to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with biological targets. In the case of 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, the fluorine atom is strategically positioned to interact with key residues in target proteins, potentially leading to the development of novel therapeutics.

The indole core of this compound is particularly interesting from a structural perspective. Indole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide may confer unique properties that make it effective against specific diseases or conditions.

From a synthetic chemistry perspective, the preparation of 2-(4-fluorophenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide presents an interesting challenge. The synthesis involves multiple steps, including the formation of the indole ring system and the introduction of the acetamide and 4-fluorophenoxy groups. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications.

In conclusion, 2-(4-fluorophenoxy)-N-(2-ofoxo - 2 ,3 - dihydro - 1 H - indol - 5 - yl)acetamide (CAS No. 921865 - 66 - 9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in the development of next-generation drugs.

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